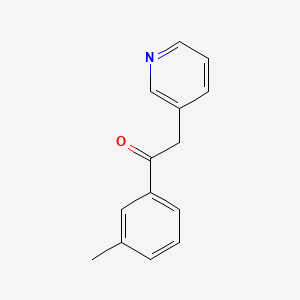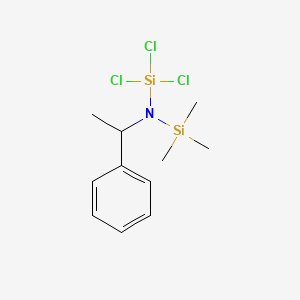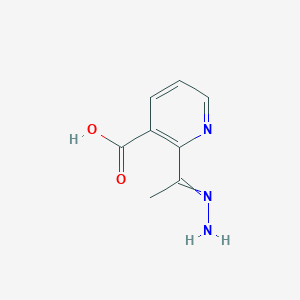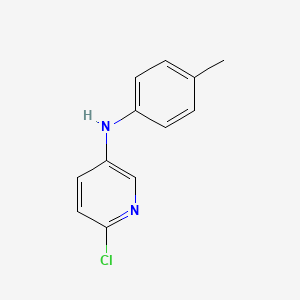![molecular formula C15H10ClNO B14240970 2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro- CAS No. 212554-45-5](/img/structure/B14240970.png)
2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes an indole core with a 2-chlorophenyl group, making it a valuable molecule for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro- typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . The 2-chlorophenyl group is introduced through a subsequent reaction with 2-chlorobenzaldehyde under basic conditions, forming the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Reagents like halogens or nitrating agents can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to natural indole derivatives.
Medicine: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents, making it a subject of interest in pharmaceutical research .
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The indole core allows it to bind with high affinity to various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression . The 2-chlorophenyl group enhances its binding specificity and potency.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
2-Phenylindole: Another indole derivative with different substituents.
Uniqueness: 2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
212554-45-5 |
|---|---|
Fórmula molecular |
C15H10ClNO |
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
3-[(2-chlorophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H10ClNO/c16-13-7-3-1-5-10(13)9-12-11-6-2-4-8-14(11)17-15(12)18/h1-9H,(H,17,18) |
Clave InChI |
DAVQJYXFWUIYRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3NC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)




![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
![2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14240929.png)
![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)

![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)



![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)
